2',3'-cGAMP-C2-PPA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

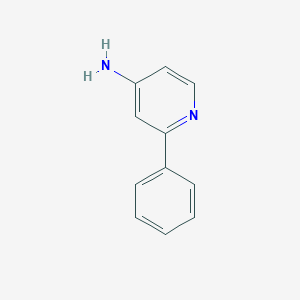

2-phenylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVKPWIABFICLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376494 |

Source

|

| Record name | 2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-86-1 |

Source

|

| Record name | 2-Phenyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-cGAMP-C2-PPA: A Novel STING Agonist for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is the endogenous second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in the tumor microenvironment has emerged as a promising strategy in cancer immunotherapy. 2',3'-cGAMP-C2-PPA is a novel, synthetically modified derivative of 2',3'-cGAMP designed as a drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and application in targeted cancer therapy.

Introduction to this compound

This compound is a potent STING agonist that has been developed for targeted delivery to tumor cells via ADCs.[1][2][3][4] The core of the molecule is the natural STING ligand, 2',3'-cGAMP, which is functionalized at the 2'-hydroxyl position of the adenosine ribose with a "C2-PPA" linker. This modification allows for covalent attachment to a monoclonal antibody, enabling precise delivery of the STING agonist to tumor cells that express the target antigen. The primary application of this technology is in the field of oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune-mediated killing.

The concept behind a 2',3'-cGAMP-based ADC is to overcome the limitations of systemic administration of free STING agonists, which can lead to widespread, off-target immune activation and associated toxicities.[5] By conjugating the STING agonist to a tumor-targeting antibody, the immunostimulatory payload is concentrated in the tumor microenvironment, leading to localized activation of the STING pathway in both tumor cells and tumor-resident immune cells.[6]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C27H36N10O14P2S2 | [4] |

| CAS Number | 2586047-11-0 | [4] |

| Classification | STING Agonist, Drug-Linker Conjugate for ADC | [3][4] |

Quantitative Biological Data

While specific quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of the isolated this compound molecule are not publicly available, extensive data exists for the parent compound, 2',3'-cGAMP. Furthermore, preclinical data on ADCs utilizing a similar STING agonist payload, such as XMT-2056 developed by Mersana Therapeutics, provide insights into the potency of the conjugated form.[7][8]

| Compound/Molecule | Parameter | Value | Cell Line/System | Reference |

| 2',3'-cGAMP (Parent Compound) | Kd (Binding Affinity to STING) | ~4 nM | Human STING | [9] |

| 2',3'-cGAMP (Parent Compound) | EC50 (IFN-β Induction) | ~20 nM | Mammalian Cells | N/A |

| HER2-targeted STING Agonist ADC (e.g., XMT-2056) | Relative Potency (STING Pathway Activation) | ~150-300x higher than free payload | In vitro co-culture | [9] |

| HER2-targeted STING Agonist ADC (e.g., XMT-2056) | In vivo Efficacy | Tumor regression at doses ~50x lower than systemic STING agonist | Mouse xenograft models | [9] |

Signaling Pathway and Mechanism of Action

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infection or cellular damage.

References

- 1. mersana.com [mersana.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. US20210015941A1 - Antibody-sting agonist conjugates and their use in immunotherapy - Google Patents [patents.google.com]

- 6. mersana.com [mersana.com]

- 7. Mersana Therapeutics presents new data on XMT-2056 | BioWorld [bioworld.com]

- 8. XMT-2056, a HER2-Directed STING Agonist Antibody-Drug Conjugate, Induces Innate Antitumor Immune Responses by Acting on Cancer Cells and Tumor-Resident Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mersana.com [mersana.com]

An In-depth Technical Guide to the Mechanism of Action of 2',3'-cGAMP-C2-PPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2',3'-cGAMP-C2-PPA, a novel and potent agonist of the stimulator of interferon genes (STING) pathway. As a key component of antibody-drug conjugates (ADCs), this compound represents a promising immunotherapeutic agent for the treatment of cancer. This document details its role as a STING agonist, its incorporation into ADCs, and the subsequent activation of the innate immune system to elicit a robust anti-tumor response. Quantitative data on related STING agonists, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows are provided to support further research and development in this field.

Introduction: The STING Pathway and Cancer Immunotherapy

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a powerful anti-tumor immune response.

The natural ligand for STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a cyclic dinucleotide (CDN) produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic dsDNA. The therapeutic potential of STING agonists in oncology has led to the development of synthetic analogs, such as this compound, designed for targeted delivery to tumor cells.

This compound is a derivative of the natural STING agonist 2',3'-cGAMP, functionalized with a C2-PPA linker. This modification allows for its conjugation to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs). This strategy aims to overcome the challenges of systemic STING activation and improve the therapeutic index by delivering the immunostimulatory payload directly to the tumor site.

Mechanism of Action of this compound

The mechanism of action of this compound can be understood in the context of its role as a payload within an ADC.

Targeted Delivery via Antibody-Drug Conjugation

As an ADC, a monoclonal antibody specific for a tumor-associated antigen guides the this compound payload to the cancer cells. This targeted delivery minimizes off-target effects and concentrates the immunostimulatory agent within the tumor microenvironment.

Internalization and Payload Release

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the this compound payload is designed to be cleaved. This releases the active STING agonist into the cytoplasm of the cancer cell.

STING Pathway Activation

Once released, this compound binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

During this translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1]

Anti-Tumor Immune Response

The secreted type I interferons have pleiotropic anti-tumor effects:

-

Direct effects on tumor cells: Type I IFNs can induce apoptosis and inhibit the proliferation of cancer cells.

-

Activation of the innate immune system: They promote the maturation and activation of dendritic cells (DCs), which are crucial for priming anti-tumor T cell responses. They also enhance the cytotoxic activity of natural killer (NK) cells.

-

Priming of the adaptive immune system: Activated DCs present tumor antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.

The pro-inflammatory cytokines produced downstream of STING activation further contribute to the recruitment and activation of various immune cells, creating an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.

Quantitative Data

| Ligand | Target | Binding Affinity (Kd) | STING Activation (EC50) | Measurement Method |

| 2',3'-cGAMP | Human STING | ~4 nM | 20 nM (for IFN-β induction) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cell-based reporter assays |

| dd-2',3'-cGAMP | Human STING | 445 nM | - | Isothermal Titration Calorimetry (ITC) |

| 2',3'-cAAMP | Human STING | - | 27 µM | Cell-based reporter assays |

| dd-2',3'-cAAMP | Human STING | - | 74 µM | Cell-based reporter assays |

Note: The binding affinity and activation potency of this compound as part of an ADC will be influenced by the linker chemistry and the specific antibody used.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. Specific details may need to be optimized for individual experimental setups.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the 2',3'-cGAMP core followed by the attachment of the C2-PPA linker. While the precise, proprietary synthesis protocol for this compound is not publicly available, the general approach for synthesizing 2',3'-cGAMP derivatives involves phosphoramidite and phosphotriester chemistry. The synthesis of dideoxy-2',3'-cGAMP derivatives has been described to start from protected xylofuranose.[2]

STING Activation Assay in Cell Culture

This protocol describes how to assess the activation of the STING pathway in a cell line, such as THP-1 (human monocytic cell line), which endogenously expresses STING.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound or a relevant ADC

-

Lipofectamine 2000 or other transfection reagent (for free cGAMP)

-

Opti-MEM I Reduced Serum Medium

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

ELISA kit for human IFN-β

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment:

-

For ADC: Add the this compound ADC directly to the cell culture medium at various concentrations.

-

For free this compound (as a control): Due to the poor cell permeability of cyclic dinucleotides, use a transfection reagent. Dilute this compound and Lipofectamine 2000 separately in Opti-MEM, then combine and incubate for 20 minutes at room temperature before adding to the cells.

-

-

Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 24 hours).

-

Protein Extraction:

-

Collect the cell culture supernatant for IFN-β ELISA.

-

Wash the cells with cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

-

Incubate with HRP-conjugated secondary antibodies and visualize with a chemiluminescent substrate.

-

-

IFN-β ELISA:

-

Measure the concentration of IFN-β in the collected cell culture supernatants according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway

Caption: STING signaling pathway activated by a this compound ADC.

Experimental Workflow

Caption: Workflow for assessing STING activation by this compound ADC.

Conclusion

This compound represents a significant advancement in the field of cancer immunotherapy. By functioning as a potent STING agonist that can be targeted to tumors via antibody-drug conjugation, it holds the promise of a highly effective and tumor-specific activation of the innate immune system. The mechanism of action, involving targeted delivery, intracellular payload release, and subsequent STING pathway activation, leads to a multi-faceted anti-tumor immune response. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound-containing ADCs will be crucial for optimizing their clinical development and realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and drug developers working to harness the power of STING activation for the next generation of cancer therapies.

References

The cGAS-STING Pathway: A Deep Dive into Innate Immune Sensing and the Role of 2',3'-cGAMP-C2-PPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. We will explore the core mechanism of this signaling cascade, delve into the specifics of its endogenous activator 2',3'-cGAMP, and introduce the synthetic agonist 2',3'-cGAMP-C2-PPA, a promising component for targeted cancer immunotherapy. This document includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations to elucidate key processes.

Core Concepts of the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections, as well as cellular damage and cancer.[1][2] Activation of this pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2]

The signaling cascade is initiated when cGAS, the primary cytosolic dsDNA sensor, binds to dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.[2] Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[3] 2',3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4][5] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[3][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[8][9]

Quantitative Analysis of STING Agonist Interactions

The potency of STING agonists is a critical factor in their therapeutic potential. This is often quantified by their binding affinity (Kd) to STING and their effective concentration to elicit a half-maximal response (EC50) in cellular assays.

| Ligand | STING Variant | Binding Affinity (Kd) | Method | Reference(s) |

| 2',3'-cGAMP | Wild Type Human | 3.79 nM - 9.23 nM | ITC, SPR | [1] |

| Wild Type Human | ~4.0 nM | ITC, SPR | [1] | |

| Wild Type Human | 4.6 nM | Not Specified | [2] | |

| 2',2'-cGAMP | Wild Type Human | 287 nM | Not Specified | [1] |

Table 1: Comparative Binding Affinities of cGAMP Isomers to STING. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are common methods to determine binding affinity. A lower Kd value indicates a stronger binding interaction.

| Compound | Cellular Response | EC50 | Cell Line | Reference(s) |

| 2',3'-cGAMP | IFN-β Induction | 20 nM | Mammalian cells | [10] |

Table 2: Cellular Potency of 2',3'-cGAMP. The EC50 value represents the concentration of a drug that gives a half-maximal response.

Key Experimental Protocols

Herein, we provide detailed methodologies for essential experiments used to investigate the cGAS-STING pathway.

In Vitro cGAS Enzymatic Activity Assay

This assay quantifies the production of 2',3'-cGAMP by recombinant cGAS in the presence of a DNA agonist.

Principle: Activated cGAS synthesizes 2',3'-cGAMP from ATP and GTP. The product can be detected and quantified using methods like High-Performance Liquid Chromatography (HPLC) or a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

Materials:

-

Recombinant human cGAS protein

-

dsDNA (e.g., Herring Testes DNA or a long synthetic dsDNA oligonucleotide)

-

ATP and GTP solutions

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂)[13]

-

Quenching solution (e.g., EDTA or heat inactivation)

-

HPLC system with an appropriate column or a 2',3'-cGAMP competitive ELISA kit

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and GTP at desired concentrations (e.g., 50 µM each).[13]

-

Add the dsDNA agonist to the reaction mixture (e.g., 3 µM).[13]

-

Initiate the reaction by adding recombinant cGAS (e.g., 0.2 µM).[13]

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 20, 40, 60 minutes).[13]

-

At each time point, take an aliquot of the reaction and stop the reaction by heat inactivation at 95°C for 5 minutes.[13]

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for 2',3'-cGAMP concentration using either HPLC or a competitive ELISA according to the manufacturer's instructions.

STING Activation Reporter Assay in Cells

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).

Principle: Activation of STING leads to the nuclear translocation of IRF3 and subsequent transcription of IFN-β. A reporter cell line engineered to express luciferase upon IRF3 activation provides a quantitative readout of pathway activation.[14][15]

Materials:

-

A reporter cell line (e.g., THP-1-Lucia™ ISG cells or HEK293T cells co-transfected with a STING expression plasmid, an IFNβ-promoter-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid for normalization).[14][15]

-

Cell culture medium and supplements.

-

STING agonist (e.g., 2',3'-cGAMP or this compound).

-

Transfection reagent (if necessary for agonist delivery or plasmid transfection).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Protocol:

-

Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

-

Prepare serial dilutions of the STING agonist.

-

Treat the cells with the STING agonist dilutions. For compounds that do not readily cross the cell membrane, a transfection reagent may be required.

-

Incubate the cells for a suitable period (e.g., 18-24 hours) at 37°C.[14][15]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a co-transfection system) and plot the data to determine the EC50 value.

Western Blot for STING Pathway Phosphorylation

This method detects the phosphorylation of key signaling proteins in the cGAS-STING pathway as a marker of activation.

Principle: Upon STING activation, TBK1 phosphorylates both STING and IRF3. These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.[7][16]

Materials:

-

Cells of interest (e.g., THP-1 monocytes, mouse embryonic fibroblasts).

-

STING agonist.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate cells and treat with the STING agonist for the desired time.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[17][18]

Materials:

-

Cells expressing the target protein (STING).

-

Compound of interest (e.g., a STING agonist or inhibitor).

-

PBS and lysis buffer with protease inhibitors.

-

PCR thermocycler or heating blocks.

-

Centrifuge.

-

Method for protein detection (e.g., Western blot, ELISA).

Protocol:

-

Treat the cells with the compound or vehicle control for a defined period.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.[18]

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant and quantify the amount of soluble STING protein using Western blot or another detection method.

-

Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the cGAS-STING Pathway and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling cascade and experimental procedures.

Caption: The cGAS-STING signaling pathway.

Caption: Workflow for a STING activation reporter assay.

Caption: Proposed mechanism of a this compound ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biotin-azide.com [biotin-azide.com]

- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crispr-casx.com [crispr-casx.com]

- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of STING by targeting a pocket in the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING Agonist, 2 3 -cGAMP [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2',3'-cGAMP-C2-PPA as a STING Agonist: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA and triggers a potent anti-tumor response mediated by type I interferons and other pro-inflammatory cytokines. 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous ligand for STING, but its therapeutic potential is limited by poor cellular permeability and rapid degradation.[1] 2',3'-cGAMP-C2-PPA is a novel STING agonist designed as a drug-linker conjugate for incorporation into antibody-drug conjugates (ADCs).[2][3] This targeted delivery approach aims to concentrate the STING agonist at the tumor site, thereby maximizing its therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, (hypothetical) quantitative data, and detailed experimental protocols relevant to its development as a targeted STING agonist.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting microbial and host-derived cytosolic double-stranded DNA (dsDNA).[4] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[4] 2',3'-cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β).[4] Activated STING also initiates a parallel signaling cascade that results in the activation of the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[4]

This compound: A Targeted STING Agonist

This compound is a derivative of the natural STING ligand, 2',3'-cGAMP, designed for use in antibody-drug conjugates. The core 2',3'-cGAMP molecule provides the STING agonistic activity, while the "C2-PPA" component is a linker that allows for covalent attachment to a monoclonal antibody. The primary rationale for this approach is to overcome the limitations of systemic administration of STING agonists, which can lead to widespread, non-specific immune activation and associated toxicities. By conjugating this compound to an antibody that targets a tumor-associated antigen, the STING agonist can be selectively delivered to the tumor microenvironment. This targeted delivery is expected to enhance the anti-tumor immune response locally while minimizing off-target effects. The chemical structure of this compound, as inferred from its molecular formula (C27H36N10O14P2S2) and information from chemical suppliers, suggests a complex linker system designed for stable conjugation and potential cleavage within the target cell.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound is not publicly available, the following tables represent the types of data that would be generated to characterize its activity as a STING agonist, both as a free agent and as part of an antibody-drug conjugate.

Table 1: In Vitro STING Activation by this compound

| Compound | Cell Line | Assay Type | Readout | EC50 (nM) |

|---|---|---|---|---|

| 2',3'-cGAMP | THP1-Blue™ ISG | Reporter Gene (ISG-Luciferase) | Luciferase Activity | Value |

| This compound | THP1-Blue™ ISG | Reporter Gene (ISG-Luciferase) | Luciferase Activity | Value |

| ADC-2',3'-cGAMP-C2-PPA | Target-Positive Cell Line | Cytokine Secretion | IFN-β ELISA | Value |

| ADC-2',3'-cGAMP-C2-PPA | Target-Negative Cell Line | Cytokine Secretion | IFN-β ELISA | Value |

Disclaimer: The values in this table are placeholders. Specific experimental data for this compound is not available in the public domain.

Table 2: In Vivo Anti-Tumor Efficacy of a Hypothetical ADC-2',3'-cGAMP-C2-PPA

| Treatment Group | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |

|---|---|---|---|---|

| Vehicle Control | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | 0 | 0 |

| Unconjugated Antibody | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |

| ADC-2',3'-cGAMP-C2-PPA | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |

| ADC-2',3'-cGAMP-C2-PPA + Anti-PD-1 | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |

Disclaimer: The values in this table are placeholders. Specific experimental data for an ADC containing this compound is not available in the public domain.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA and leading to the production of type I interferons and pro-inflammatory cytokines.

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for ADC Development and Evaluation

The development and evaluation of an antibody-drug conjugate, such as one containing this compound, follows a structured workflow from synthesis to in vivo testing.

Caption: Workflow for ADC development.

Experimental Protocols

The following are detailed, representative protocols for key experiments involved in the characterization of a STING agonist and its corresponding ADC.

Disclaimer: These are generalized protocols and may not reflect the exact procedures used for the characterization of this compound.

Protocol 1: In Vitro STING Activation using a THP1-Blue™ ISG Reporter Cell Line

Objective: To determine the potency (EC50) of a STING agonist in inducing an interferon-stimulated gene (ISG) response.

Materials:

-

THP1-Blue™ ISG cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

2',3'-cGAMP (positive control)

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Spectrophotometer (620-655 nm)

Methodology:

-

Cell Preparation:

-

Culture THP1-Blue™ ISG cells according to the manufacturer's instructions.

-

On the day of the assay, centrifuge the cells and resuspend in fresh, pre-warmed culture medium to a density of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound and 2',3'-cGAMP in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Add 20 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control.

-

Add 180 µL of the cell suspension (200,000 cells) to each well.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add 180 µL of resuspended HEK-Blue™ Detection medium to 20 µL of the supernatant from the stimulated THP1-Blue™ ISG cells in a new 96-well plate.

-

Incubate for 1-3 hours at 37°C and monitor for color change.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the results to the vehicle control.

-

Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.

-

Protocol 2: Synthesis and Characterization of an Antibody-Drug Conjugate

Objective: To conjugate this compound to a monoclonal antibody and characterize the resulting ADC.

Materials:

-

Monoclonal antibody (e.g., anti-PD-L1)

-

This compound with a reactive handle (e.g., maleimide or NHS ester)

-

Reducing agent (e.g., TCEP) for cysteine conjugation

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system

-

Hydrophobic interaction chromatography (HIC) system

-

Mass spectrometer (e.g., LC-MS)

Methodology:

-

Antibody Preparation (for Cysteine Conjugation):

-

Dialyze the antibody into a suitable buffer.

-

Partially reduce the interchain disulfide bonds of the antibody by adding a controlled amount of TCEP and incubating at 37°C.

-

-

Conjugation:

-

Dissolve the this compound linker-payload in a suitable solvent (e.g., DMSO).

-

Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio.

-

Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 2-4 hours at room temperature).

-

-

Quenching:

-

Add a quenching reagent to cap any unreacted thiols on the antibody.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC).

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA or surface plasmon resonance (SPR) assay.

-

Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC-2',3'-cGAMP-C2-PPA in a mouse model with a competent immune system.

Materials:

-

6-8 week old female C57BL/6 mice

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)

-

ADC-2',3'-cGAMP-C2-PPA

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Methodology:

-

Tumor Implantation:

-

Inject 1 x 10^6 MC38 cells subcutaneously into the right flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC).

-

Administer the treatments intravenously (or as determined by PK studies) at the desired dose and schedule (e.g., once a week for three weeks).

-

-

Monitoring:

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health of the animals.

-

-

Endpoint:

-

Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity.

-

Tumors can be excised at the end of the study for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed differences between groups.

-

Conclusion

This compound represents a promising approach to harnessing the power of STING activation for cancer immunotherapy. By incorporating this STING agonist into an antibody-drug conjugate, it is possible to achieve targeted delivery to the tumor microenvironment, potentially leading to a more potent and safer therapeutic. The successful development of such an agent will depend on rigorous in vitro and in vivo characterization, following detailed experimental protocols as outlined in this guide. While specific data for this compound remains proprietary, the conceptual framework and methodologies described herein provide a solid foundation for researchers and drug developers working in this exciting field.

References

The Role of 2',3'-cGAMP-C2-PPA in Innate Immunity: A Technical Guide for Researchers and Drug Developers

An In-depth Whitepaper on a Novel STING Agonist for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-cGAMP-C2-PPA, a novel derivative of the endogenous STING agonist 2',3'-cGAMP, designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). By leveraging the potent immunostimulatory activity of 2',3'-cGAMP with the specificity of monoclonal antibodies, this compound represents a promising strategy in cancer immunotherapy. This document details its mechanism of action within the cGAS-STING pathway, presents available comparative data, outlines relevant experimental protocols, and provides visualizations of the key biological processes and experimental workflows.

Introduction to 2',3'-cGAMP and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This cyclic dinucleotide (CDN) acts as a high-affinity ligand for the STING protein, an endoplasmic reticulum-resident transmembrane protein.

The binding of 2',3'-cGAMP to STING induces a conformational change, leading to STING's oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This cascade of events initiates a potent anti-tumor and anti-pathogen immune response.

This compound: A STING Agonist for Targeted Immunotherapy

This compound is a derivative of 2',3'-cGAMP designed as a drug-linker conjugate for the development of antibody-drug conjugates (ADCs). This approach aims to overcome the limitations of systemic administration of STING agonists, which can lead to off-target effects and rapid degradation. By conjugating 2',3'-cGAMP to a monoclonal antibody that targets a tumor-associated antigen, the immunostimulatory payload can be delivered specifically to the tumor microenvironment.

The "C2-PPA" component represents a linker system that facilitates the attachment of 2',3'-cGAMP to the antibody. While the precise chemical structure of the C2-PPA linker is not detailed in publicly available literature, it is designed to be stable in circulation and to release the active 2',3'-cGAMP payload upon internalization of the ADC into the target cell.

Mechanism of Action of this compound ADCs

An ADC carrying this compound targets and binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytosol. The released 2',3'-cGAMP then binds to and activates STING, initiating the downstream signaling cascade and leading to the production of type I interferons and other pro-inflammatory cytokines. This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, resulting in a targeted anti-tumor immune response.

Data Presentation: Comparative Analysis of STING Agonists

Table 1: STING Binding Affinity of Various Cyclic Dinucleotides

| Compound | STING Variant | Kd (nM) | Experimental Method |

| 2',3'-cGAMP | Wild Type | 3.79 - 9.23 | ITC, SPR |

| 2',2'-cGAMP | Wild Type | 287 | Not Specified |

| 3',3'-cGAMP | Wild Type | >1000 | Not Specified |

| c-di-GMP | Wild Type | 2400 - 5000 | Not Specified |

| c-di-AMP | Wild Type | ~2000 | Not Specified |

Data compiled from various sources, including Benchchem.

Table 2: In Vitro Potency of STING Agonists for IFN-β Induction

| Compound | Cell Line | Readout | EC50 (nM) |

| 2',3'-cGAMP | THP-1 | IFN-β Production | ~20 |

| A 2',3'-cGAMP Prodrug Analog | THP-1 Dual™ KI-hSTING | IRF-Luciferase | Lower nanomolar range (improved over 2',3'-cGAMP) |

| A Dideoxy 2',3'-cGAMP Analog | THP-1 Dual™ KI-hSTING | IRF-Luciferase | Significantly improved over 2',3'-cGAMP |

Data is representative and compiled from various sources, including Sigma-Aldrich and a thesis on a 2',3'-cGAMP prodrug.

Table 3: Representative In Vivo Anti-Tumor Efficacy of a STING Agonist ADC

| Treatment Group | Tumor Model | Dosing | Outcome |

| STING Agonist ADC | Syngeneic Mouse Tumor Model | Single intravenous injection | Significant inhibition of tumor growth |

| Free STING Agonist | Syngeneic Mouse Tumor Model | Intravenous injection | Modest tumor growth delay with systemic cytokine induction |

| Control ADC | Syngeneic Mouse Tumor Model | Single intravenous injection | No significant effect on tumor growth |

This table presents a summary of findings from studies on similar STING agonist ADCs.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the study of this compound and similar STING agonist ADCs.

Synthesis of a 2',3'-cGAMP Derivative for ADC Conjugation (Representative Protocol)

This protocol describes a general approach for synthesizing a modified 2',3'-cGAMP suitable for conjugation. The synthesis of this compound would follow a similar multi-step chemical synthesis strategy.

Materials:

-

Protected nucleoside phosphoramidites

-

Solid support

-

Coupling reagents

-

Oxidizing agents

-

Deprotection reagents

-

Purification columns (e.g., HPLC)

-

Linker precursors with a reactive group for antibody conjugation

Methodology:

-

Solid-Phase Synthesis of the Dinucleotide:

-

The synthesis begins with the solid-phase synthesis of the linear dinucleotide using standard phosphoramidite chemistry.

-

A protected guanosine derivative is first attached to a solid support.

-

The 5'-hydroxyl group of the support-bound guanosine is deprotected.

-

A protected adenosine phosphoramidite is then coupled to the deprotected guanosine.

-

The resulting phosphite triester is oxidized to a phosphate triester.

-

-

Cyclization:

-

The linear dinucleotide is cleaved from the solid support with partial deprotection.

-

The cyclization is then carried out in solution using a suitable activating agent to form the 2'-5' and 3'-5' phosphodiester bonds.

-

-

Linker Attachment:

-

A bifunctional linker is introduced by reacting one of its functional groups with a suitable position on the 2',3'-cGAMP molecule. The other end of the linker possesses a reactive moiety for antibody conjugation (e.g., a maleimide or an activated ester).

-

-

Purification and Characterization:

-

The final 2',3'-cGAMP-linker conjugate is purified using high-performance liquid chromatography (HPLC).

-

The identity and purity of the compound are confirmed by mass spectrometry and NMR spectroscopy.

-

Antibody-Drug Conjugation (General Protocol)

This protocol outlines a general method for conjugating a linker-payload to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

This compound linker-payload with a maleimide group

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Antibody Reduction:

-

The mAb is partially reduced using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to break interchain disulfide bonds, exposing free thiol groups. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).

-

-

Conjugation:

-

The this compound linker-payload is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

-

Quenching:

-

The conjugation reaction is stopped by adding a quenching reagent that reacts with any unreacted maleimide groups.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated payload and other reactants using size-exclusion chromatography.

-

-

Characterization:

-

The purified ADC is characterized to determine the average DAR, purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.

-

In Vitro STING Activation Assay

This assay measures the ability of a STING agonist ADC to activate the STING pathway in a reporter cell line.

Materials:

-

THP-1 Dual™ cells (InvivoGen), which express an IRF-inducible secreted luciferase reporter

-

ADC constructs and control articles

-

Cell culture medium and supplements

-

Luciferase detection reagent

-

Luminometer

Methodology:

-

Cell Seeding:

-

THP-1 Dual™ cells are seeded into a 96-well plate.

-

-

Treatment:

-

The cells are treated with serial dilutions of the STING agonist ADC, the free linker-payload, the unconjugated antibody, and a positive control (e.g., free 2',3'-cGAMP).

-

-

Incubation:

-

The plate is incubated for 24 hours to allow for STING activation and reporter gene expression.

-

-

Luciferase Measurement:

-

A sample of the cell culture supernatant is transferred to a white 96-well plate.

-

The luciferase detection reagent is added, and the luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The EC50 value is calculated from the dose-response curve.

-

In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical syngeneic mouse model to evaluate the anti-tumor efficacy of a STING agonist ADC.

Materials:

-

Syngeneic tumor cell line (e.g., MC38 colon carcinoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

ADC constructs and control articles

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation:

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, the mice are randomized into treatment groups.

-

The mice are treated with the STING agonist ADC, a control ADC, the free STING agonist, or a vehicle control, typically via intravenous injection.

-

-

Tumor Measurement:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

-

Monitoring:

-

The body weight and overall health of the mice are monitored throughout the study.

-

-

Endpoint:

-

The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Visualization of Pathways and Workflows

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Mechanism of Action of a this compound ADC

Caption: Targeted delivery and activation of STING by a this compound ADC.

Experimental Workflow for ADC Efficacy Testing

Caption: A typical experimental workflow for the development and evaluation of a STING agonist ADC.

Conclusion

This compound, as a key component of a novel class of antibody-drug conjugates, holds significant promise for advancing cancer immunotherapy. By targeting the potent immunostimulatory cGAS-STING pathway directly to the tumor microenvironment, these ADCs have the potential to elicit a robust and durable anti-tumor immune response while minimizing systemic toxicities. The data from analogous compounds suggest that targeted delivery can significantly enhance the therapeutic index of STING agonists. Further research and clinical development of ADCs incorporating this compound and similar payloads will be crucial in realizing the full potential of this innovative therapeutic strategy. This guide provides a foundational understanding for researchers and drug developers

An In-depth Technical Guide to the Immunomodulatory Effects of 2',3'-cGAMP-C2-PPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. The novel derivative, 2',3'-cGAMP-C2-PPA, has been developed as a drug-linker conjugate for antibody-drug conjugates (ADCs), aiming to deliver the immunomodulatory power of a STING agonist directly to the tumor microenvironment. This targeted approach is designed to minimize systemic cytokine release and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a workflow for its application in ADC-based cancer immunotherapy.

Introduction: The STING Pathway and Cancer Immunotherapy

The cGAS-STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[1] Upon activation by 2',3'-cGAMP, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.

The therapeutic potential of STING agonists in oncology is significant. However, their systemic administration can lead to widespread cytokine release and associated toxicities. The development of this compound as a payload for ADCs represents a strategic advancement to overcome this limitation by ensuring targeted delivery to tumor cells.[1]

Mechanism of Action of this compound

As a derivative of 2',3'-cGAMP, this compound functions as a potent STING agonist. When conjugated to a tumor-targeting antibody and delivered as an ADC, the proposed mechanism of action follows a multi-step process:

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a tumor cell and is subsequently internalized.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the this compound payload into the cytosol.

-

STING Activation: The released this compound binds to and activates the STING protein located on the endoplasmic reticulum.

-

Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).

-

Cytokine Production: This leads to the transcription and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.

-

Immune Cell Recruitment and Activation: The secreted cytokines remodel the tumor microenvironment, promoting the infiltration and activation of cytotoxic immune cells to attack and eliminate tumor cells.

Below is a diagram illustrating the STING signaling pathway activated by 2',3'-cGAMP.

Quantitative Data on Immunomodulatory Effects

While specific quantitative data for the this compound conjugate is primarily detailed within patent literature (US20210015941A1), data for the parent compound, 2',3'-cGAMP, provides a strong indication of its potency. The following tables summarize key quantitative metrics for 2',3'-cGAMP and highlight the expected activity profile of its ADC-conjugated form.

Table 1: In Vitro Activity of 2',3'-cGAMP

| Parameter | Value | Cell Line / System | Reference |

| STING Binding Affinity (Kd) | ~3.79 nM | Human STING | [1] |

| IFN-β Induction (EC50) | ~10.6 µM | THP-1 cells | [1] |

| IRF3 Reporter Activation (EC50) | ~1.5 µM | HEK293T cells | [1] |

Table 2: Expected In Vivo Anti-Tumor Efficacy of a this compound ADC

| Animal Model | Tumor Type | Treatment | Outcome |

| Syngeneic Mouse | Colon Carcinoma (e.g., CT26) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Significant tumor growth inhibition |

| Syngeneic Mouse | Melanoma (e.g., B16F10) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Increased survival, induction of tumor-specific T cells |

| Syngeneic Mouse | Breast Cancer (e.g., 4T1) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Reduced tumor burden and metastasis |

Note: The in vivo data is a generalized representation based on the expected outcomes described in the patent literature for a STING agonist ADC.

Experimental Protocols

The following protocols are based on methodologies described for STING agonists and ADCs and are intended to serve as a guide for researchers working with this compound.

In Vitro STING Activation Assay

This protocol describes how to measure the activation of the STING pathway in a reporter cell line.

Materials:

-

THP1-Dual™ Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

This compound ADC (and unconjugated payload as a control)

-

Target-positive and target-negative cancer cell lines

-

96-well plates

Procedure:

-

Seed target-positive and target-negative cancer cells in a 96-well plate and allow them to adhere overnight.

-

The next day, add a serial dilution of the this compound ADC or control compounds to the cells.

-

Co-culture the cancer cells with THP1-Dual™ reporter cells.

-

Incubate for 24-48 hours.

-

Add HEK-Blue™ Detection medium to the wells.

-

Incubate for 1-4 hours and measure the absorbance at 620-650 nm to quantify secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of IRF3 activation.

Cytokine Release Assay

This protocol outlines the measurement of cytokine secretion from immune cells upon stimulation with the ADC.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

This compound ADC

-

Target-positive cancer cell line

-

Human IFN-β and TNF-α ELISA kits

Procedure:

-

Co-culture the target-positive cancer cells with human PBMCs.

-

Add the this compound ADC at various concentrations.

-

Incubate the co-culture for 24-72 hours.

-

Collect the cell culture supernatant.

-

Perform ELISA for IFN-β and TNF-α according to the manufacturer's instructions to quantify cytokine concentrations.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of the this compound ADC in a syngeneic mouse model.

Materials:

-

BALB/c mice

-

CT26 colon carcinoma cells

-

This compound ADC targeting a relevant tumor antigen

-

Isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant CT26 cells into the flank of BALB/c mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer the this compound ADC, isotype control ADC, or vehicle intravenously at a predetermined dosing schedule (e.g., once a week for three weeks).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry for immune cell infiltration).

Experimental and Logical Workflows

The following diagrams illustrate the key workflows associated with the development and application of a this compound ADC.

ADC Development and Application Workflow

This diagram outlines the process from ADC creation to the assessment of its anti-tumor effects.

Logical Relationship of Targeted Immune Activation

This diagram illustrates the logical flow of how the ADC achieves targeted immune stimulation.

Conclusion

This compound represents a promising innovation in the field of cancer immunotherapy. By functioning as a payload in an antibody-drug conjugate, it offers the potential for targeted activation of the STING pathway within the tumor microenvironment, thereby maximizing anti-tumor immunity while minimizing systemic side effects. The data on its parent compound, 2',3'-cGAMP, demonstrates the high potency of this class of molecules. Further preclinical and clinical evaluation of this compound ADCs will be crucial to fully realize their therapeutic potential for patients with cancer.

References

A Technical Guide to 2',3'-cGAMP-C2-PPA: A Targeted STING Agonist for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) and its derivative, 2',3'-cGAMP-C2-PPA, in the context of cancer immunotherapy. It details the core mechanism of action through the Stimulator of Interferon Genes (STING) pathway, summarizes key preclinical data, provides detailed experimental protocols, and explores the potential of this molecule as a targeted therapeutic agent.

Introduction: Targeting the STING Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1] In cancer, the presence of cytosolic dsDNA from genomic instability activates this pathway, leading to an anti-tumor immune response.[2] The central mediator of this pathway is the second messenger 2',3'-cGAMP, a potent endogenous STING agonist.[3][4]

This compound is a synthetic derivative of 2',3'-cGAMP, designed as a drug-linker conjugate for use in Antibody-Drug Conjugates (ADCs).[5] This approach aims to deliver the STING agonist directly to tumor cells, thereby concentrating the immunostimulatory effect within the tumor microenvironment (TME) and minimizing potential systemic toxicities.

Core Mechanism: cGAS-STING Signaling

The activation of the anti-tumor immune response by 2',3'-cGAMP follows a well-defined signaling cascade:

-

cGAS Activation: Cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor. Upon binding to dsDNA, cGAS is catalytically activated.[6]

-

2',3'-cGAMP Synthesis: Activated cGAS synthesizes 2',3'-cGAMP from ATP and GTP. This molecule is unique to metazoans, featuring a mixed 2'-5' and 3'-5' phosphodiester linkage.[3][7]

-

STING Activation: 2',3'-cGAMP binds with high affinity to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding induces a conformational change in STING, leading to its activation and translocation.[8]

-

Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] STING signaling also leads to the activation of the NF-κB pathway.[3]

-

Cytokine Production: Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β) and chemokines like CXCL9 and CXCL10.[7][9] These signaling molecules are crucial for orchestrating a robust anti-tumor immune response by recruiting and activating cytotoxic immune cells.

The Role of this compound in Targeted Immunotherapy

While direct intratumoral injection of STING agonists like 2',3'-cGAMP has shown promise, this approach is limited to accessible tumors.[10] The development of this compound as a payload for ADCs offers a strategy for systemic delivery with targeted activity.

An ADC consists of three components:

-

An Antibody: Targets a tumor-specific or tumor-associated antigen on the cancer cell surface.

-

A Linker: Connects the antibody to the payload. In this case, the "C2-PPA" component is the linker.

-

A Payload: The cytotoxic or immunomodulatory agent. Here, the payload is the STING agonist 2',3'-cGAMP.

The proposed mechanism involves the ADC binding to the target cancer cell, followed by internalization. Once inside the cell, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytosol where it can activate the STING pathway, turning the cancer cell into a hub for immune activation.

Quantitative Data Summary from Preclinical Studies

While specific data for the this compound conjugate is limited in public literature, extensive research on the parent molecule, 2',3'-cGAMP, provides a strong rationale for its use. The following table summarizes key quantitative findings from preclinical murine models.

| Tumor Model | STING Agonist & Dose | Administration Route | Key Quantitative Outcomes |

| B16-PSMA Melanoma | 2',3'-cGAMP (5 µg) | Intratumoral (IT) | Synergized with CART-PSMA cells, leading to improved overall survival and reduced tumor volume.[11] |

| 4T1 Breast Cancer | 2',3'-cGAMP (2.5 µg) | Intratumoral (IT) | Induced transient accumulation of CD11bmid Ly6C+ F4/80+ macrophages in the TME.[10] |

| 4T1 Breast Cancer | 2',3'-cGAMP | Intratumoral (IT) | Induced a 4.4-fold increase in systemic CXCL9 and a 5.7-fold increase in systemic CXCL10 vs. control.[9] |

| B16-F10 Melanoma | 2',3'-cGAMP | Intratumoral (IT) | Induced a 3.5-fold increase in systemic CXCL9 and a 6.0-fold increase in systemic CXCL10 vs. control.[9] |

Note: The data presented is for the unconjugated parent molecule 2',3'-cGAMP and serves as proof-of-concept for the therapeutic potential of its derivatives like this compound.

Key Experimental Protocols

The following protocols provide a general framework for evaluating STING agonists like this compound. Optimization is required for specific models and agents.

This protocol assesses the anti-tumor activity of a STING agonist in a syngeneic mouse model.

1. Cell Culture and Implantation:

- Culture syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.[12]

- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at 1 x 106 cells/100 µL.[12][13]

- Inject the cell suspension subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[12]

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth every 2-3 days using digital calipers. Calculate volume using the formula: (Length × Width²)/2.[12]

- When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle Control, STING Agonist alone, Combination Therapy (e.g., with anti-PD-1), etc.[12][13]

3. Treatment Administration:

- STING Agonist: For intratumoral (IT) administration, carefully inject the agent (e.g., 5-50 µg in 25-50 µL vehicle) directly into the tumor.[10][11][13]

- Checkpoint Inhibitor (if applicable): Administer systemically via intraperitoneal (IP) or intravenous (IV) injection.[12]

4. Endpoint Analyses:

- Continue monitoring tumor volume and animal survival.

- At defined time points, collect tumors and spleens for immune cell analysis by flow cytometry (e.g., CD8+ T cells, NK cells, macrophages).[12]

- Collect blood for systemic cytokine analysis.[12]

// Nodes

Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Implant [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#FFFFFF", fontcolor="#202124"];

Growth [label="Tumor Establishment\n(Monitor to 50-100 mm³)", fillcolor="#FFFFFF", fontcolor="#202124"];

Randomize [label="Randomize into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];

Treatment [label="Treatment Administration", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Monitor [label="Monitor Tumor Growth\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124"];

Analysis [label="Endpoint Analyses", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for branching

T1 [shape=point, width=0];

A1 [shape=point, width=0];

// Edges

Start -> Implant;

Implant -> Growth;

Growth -> Randomize;

Randomize -> Treatment;

Treatment -> T1 [arrowhead=none];

T1 -> {

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]

V [label="Vehicle Control"];

S [label="STING Agonist"];

C [label="Combination Tx"];

} -> Monitor;

Monitor -> Analysis;

Analysis -> A1 [arrowhead=none];

A1 -> {

node [fillcolor="#34A853", fontcolor="#FFFFFF"]

F [label="Flow Cytometry\n(Tumor, Spleen)"];

E [label="ELISA / CBA\n(Serum)"];

H [label="Histology"];

} -> End;

}

This protocol measures the ability of a compound to activate the STING pathway in a cell-based reporter assay.

1. Cell Seeding:

- Use a reporter cell line such as THP1-Dual™ cells, which express luciferase under the control of an IRF-inducible promoter.[13]

- Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[13]

2. Compound Preparation and Treatment:

- Prepare serial dilutions of the STING agonist (e.g., this compound) in the appropriate culture medium.

- Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C.[13]

3. Luciferase Assay:

- Following incubation, add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.

- Measure luminescence using a plate reader.[13]

4. Data Analysis:

- Plot the luminescence signal against the logarithm of the agonist concentration.

- Fit a four-parameter logistic curve to the data to determine the EC50 value.[13]

This protocol measures the level of specific cytokines produced in response to STING agonist treatment, either in vitro or in vivo.

1. Sample Collection:

- In Vitro: Collect supernatants from cell cultures (e.g., bone marrow-derived dendritic cells or tumor cells) treated with the STING agonist for 6-24 hours.[14]

- In Vivo: Collect blood via cardiac puncture or tail vein bleed at specified time points post-treatment. Centrifuge to separate serum and store at -80°C.[12] Alternatively, prepare tumor homogenates for local cytokine measurement.[12]

2. Measurement Method (ELISA or CBA):

- ELISA (Enzyme-Linked Immunosorbent Assay):

- Use a commercial ELISA kit for the cytokine of interest (e.g., mouse IFN-β, CXCL10).[12]

- Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and measuring absorbance.[12]

- CBA (Cytometric Bead Array):

- This method allows for the simultaneous measurement of multiple cytokines from a small sample volume.[15]

- Use a commercial CBA kit (e.g., BD™ CBA Human Inflammatory Cytokines Kit).

- Incubate samples or standards with a mixture of capture beads specific for different cytokines and a PE-labeled detection antibody.[15]

- Acquire data on a flow cytometer and analyze using appropriate software to determine cytokine concentrations based on standard curves.[15][16]

Conclusion and Future Directions

This compound represents a promising next-generation cancer immunotherapy agent. By functioning as a payload in an ADC, it has the potential to harness the potent anti-tumor effects of STING pathway activation in a targeted manner. This strategy could overcome the limitations of direct intratumoral injection and reduce the risk of systemic inflammation associated with non-targeted STING agonists.

Future research should focus on identifying optimal tumor-associated antigens for targeting, further refining linker technology for efficient payload release, and evaluating the efficacy and safety of specific this compound-based ADCs in advanced preclinical models. The successful clinical translation of these targeted STING agonists could provide a powerful new tool in the arsenal against cancer.

References

- 1. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid simultaneous measurement of multiple cytokines using 100 µl sample volumes – association with neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of 2',3'-cGAMP-C2-PPA ADC Conjugation

For Researchers, Scientists, and Drug Development Professionals